molecular formula C15H14N4O3S B2500636 (E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173465-29-6

(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2500636
CAS RN: 1173465-29-6
M. Wt: 330.36
InChI Key: PVGNRQYVVUFRBD-BMRADRMJSA-N
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Description

(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Research has shown the utility of N-heterocyclic carbenes in catalyzing the formation of homoenolate species from α,β-unsaturated aldehydes, leading to the production of substituted pyrazolidinones. This process exemplifies the catalytic versatility of compounds featuring pyrazole and carbonyl functional groups, potentially relevant to the compound (A. Chan & K. Scheidt, 2008).

Antimicrobial Activity

Substituted derivatives of benzothiazole and pyrazole have been synthesized and screened for antimicrobial activity, highlighting the potential of such structures in developing new antimicrobial agents. This suggests that similar compounds, including the one , may have applications in antimicrobial research (S. G. Badne et al., 2011).

Corrosion Inhibition

Studies on Schiff bases derived from pyrazole compounds have demonstrated their efficacy as corrosion inhibitors. This indicates a potential application of similar compounds in protecting materials against corrosion, which could be relevant for the compound in industrial settings (S. M. Tawfik, 2015).

Coordination Chemistry

The synthesis of N-heterocyclic carbene complexes with metals suggests the role of pyrazole-derived compounds in forming luminescent materials or catalytic agents. This aspect might be explored for the compound , especially in materials science or catalysis (V. Catalano & A. Etogo, 2007).

properties

IUPAC Name

methyl 3-methyl-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-18-10-5-4-9(14(21)22-3)8-12(10)23-15(18)17-13(20)11-6-7-16-19(11)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGNRQYVVUFRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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